Cresyl glycidyl ether
Overview
Description
Cresyl glycidyl ether is an organic compound with the chemical formula C10H12O2. It is a liquid aromatic compound and chemically classified as a glycidyl ether. This compound is known for its ability to reduce the viscosity of epoxy resins, making it a valuable component in various industrial applications .
Mechanism of Action
Target of Action
Cresyl Glycidyl Ether, also known as o-Cresyl Glycidyl Ether, is primarily used in the industrial sector . Its primary target is epoxy resins, where it acts as a viscosity reducer . Epoxy resins are widely used in coatings, sealants, adhesives, composites, and elastomers .
Mode of Action
this compound interacts with epoxy resins by reducing their viscosity . This interaction is facilitated by the glycidyl functionality of this compound, which makes it a reactive diluent . The use of this diluent affects the mechanical properties and microstructure of epoxy resins .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formulation of epoxy resins, influencing their properties and applications .
Pharmacokinetics
It’s known that the compound is a skin irritant and skin sensitizer .
Result of Action
The primary result of this compound’s action is the reduction of viscosity in epoxy resins . This leads to improved workability and application of the resins in various industrial settings . It’s important to note that this compound is a skin irritant and skin sensitizer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its efficacy as a viscosity reducer can be affected by temperature and humidity . Moreover, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Cresyl Glycidyl Ether is used to reduce the viscosity of epoxy resins . It is a monofunctional diluent and so in polymer science terms is a chain terminator
Cellular Effects
The critical effect of this compound is skin sensitization in humans and animals . In rats, local irritation is observed after inhalation
Molecular Mechanism
This compound is a direct mutagen in bacteria and the mutagenicity is considerably reduced by adding S9-mix
Temporal Effects in Laboratory Settings
This compound is stable during transport
Dosage Effects in Animal Models
In Big Blue® mice, this compound was not mutagenic in the liver and testes up to oral doses of 500 mg/kg body weight and day . Thus, the substance is not systemically genotoxic
Metabolic Pathways
The percentage of this compound mercapturic acid in the urine decreased from 31% to 11% as the dose level of this compound increased
Transport and Distribution
This compound is considered to be non-hazardous for transport
Preparation Methods
Synthetic Routes and Reaction Conditions
Cresyl glycidyl ether is typically synthesized through the reaction of cresol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to yield the glycidyl ether. The reaction conditions generally involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous or batch reactors, and the reaction parameters are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Cresyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild to moderate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Cresyl glycidyl ether has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reactive diluent in epoxy resins to reduce viscosity and improve processing characteristics.
Biology: It serves as a cross-linking agent in the preparation of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of coatings, adhesives, sealants, and composites.
Comparison with Similar Compounds
Similar Compounds
Butyl glycidyl ether: Known for its lower viscosity and higher vapor pressure.
Phenyl glycidyl ether: Similar in structure but with different reactivity and applications.
Alkyl glycidyl ethers: Varying alkyl chain lengths affect their physical properties and uses.
Uniqueness
Cresyl glycidyl ether is unique due to its aromatic structure, which imparts rigidity and enhances thermal and chemical stability. This makes it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFXMPWHOWYNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Record name | CRESYL GLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID3024863 | |
Record name | p-Cresyl glycidyl ether | |
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Molecular Weight |
164.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Cresyl glycidyl ether is a colorless liquid. Sinks and mixes with water. (USCG, 1999), Clear colorless liquid; [HSDB] | |
Record name | CRESYL GLYCIDYL ETHER | |
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Boiling Point |
498 °F at 760 mmHg (approx.) (USCG, 1999), 170 to 195 °C at 100 mbar | |
Record name | CRESYL GLYCIDYL ETHER | |
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Flash Point |
less than 200 °F (NTP, 1992), 200 °F (Open Cup) | |
Record name | CRESYL GLYCIDYL ETHER | |
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Solubility |
Insoluble (less than of equal to 1 mg/mL at 70 °F) (NTP, 1992) | |
Record name | CRESYL GLYCIDYL ETHER | |
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Density |
1.09 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 25 °C | |
Record name | CRESYL GLYCIDYL ETHER | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | p-Cresyl glycidyl ether | |
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Color/Form |
Clear, colorless Liquid | |
CAS No. |
26447-14-3, 2186-24-5 | |
Record name | CRESYL GLYCIDYL ETHER | |
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Record name | [(tolyloxy)methyl]oxirane | |
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